molecular formula C25H28N4O2 B11144016 2-(4-Tert-butylphenyl)-5-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile

2-(4-Tert-butylphenyl)-5-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile

Cat. No.: B11144016
M. Wt: 416.5 g/mol
InChI Key: YKXONAHYDQEINC-UHFFFAOYSA-N
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Description

2-(4-Tert-butylphenyl)-5-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a tert-butylphenyl group, a methoxyphenyl group, a piperazine ring, and an oxazole ring with a carbonitrile group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Tert-butylphenyl)-5-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a halogenated oxazole derivative reacts with a piperazine derivative.

    Attachment of the Tert-butylphenyl and Methoxyphenyl Groups: These groups are introduced through Friedel-Crafts alkylation reactions, where the oxazole-piperazine intermediate reacts with tert-butylbenzene and methoxybenzene under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Tert-butylphenyl)-5-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst

    Substitution: Halogenated derivatives, nucleophiles or electrophiles depending on the desired substitution

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-Tert-butylphenyl)-5-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(4-Tert-butylphenyl)-5-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Tert-butylphenyl)-4-(4-morpholinyl)quinoline
  • 4-Tert-butylphenyl 2-(4-methoxyphenyl)-4-quinolinecarboxylate
  • 6-({4-[2-(4-tert-Butylphenyl)-1H-benzimidazol-4-yl]piperazin-1-yl}methyl)quinoxaline (WAY-207024)

Uniqueness

Compared to similar compounds, 2-(4-Tert-butylphenyl)-5-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to participate in a broader range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H28N4O2

Molecular Weight

416.5 g/mol

IUPAC Name

2-(4-tert-butylphenyl)-5-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C25H28N4O2/c1-25(2,3)19-7-5-18(6-8-19)23-27-22(17-26)24(31-23)29-15-13-28(14-16-29)20-9-11-21(30-4)12-10-20/h5-12H,13-16H2,1-4H3

InChI Key

YKXONAHYDQEINC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C4=CC=C(C=C4)OC)C#N

Origin of Product

United States

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